(2-Phenyl-2H-1,2,3-Triazol-4-Yl)Methanamine Hydrochloride
Description
(2-Phenyl-2H-1,2,3-Triazol-4-Yl)Methanamine Hydrochloride (CAS: 1365836-73-2) is a triazole-derived compound featuring a phenyl group at the 2-position of the triazole ring and a methanamine hydrochloride moiety at the 4-position. Its molecular formula is C9H10N4·HCl, with a molecular weight of approximately 218.26 g/mol (inferred from analogous compounds in ).
Properties
IUPAC Name |
(2-phenyltriazol-4-yl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4.ClH/c10-6-8-7-11-13(12-8)9-4-2-1-3-5-9;/h1-5,7H,6,10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LARBJYAAJMLOJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2N=CC(=N2)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
1,2,3-Triazole Ring Formation
- The 1,2,3-triazole ring is most commonly synthesized through the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This reaction is highly regioselective, yielding the 1,4-disubstituted 1,2,3-triazole scaffold.
- In this context, a phenylacetylene derivative is reacted with an azide precursor to yield the 2-phenyl-1,2,3-triazole intermediate.
- The reaction conditions often include copper sulfate and sodium ascorbate as the catalytic system in a suitable solvent such as methanol or dichloromethane at room temperature or mild heating.
Introduction of Methanamine Group
- The 4-position of the triazole ring is functionalized with a methanamine group, which can be introduced by nucleophilic substitution or reductive amination.
- One reported method involves reacting the 4-formyl-1,2,3-triazole intermediate with ammonia or an amine source, followed by reduction using sodium cyanoborohydride (NaCNBH3) to afford the methanamine substituent.
- This reductive amination step is typically performed in methanol with acetic acid as a catalyst, under inert atmosphere, and at room temperature for several hours to ensure completion.
Formation of Hydrochloride Salt
- The free amine is converted into its hydrochloride salt by treatment with hydrochloric acid gas or aqueous HCl.
- This step improves the compound's crystallinity, stability, and water solubility, which are important for handling and further applications.
Representative Experimental Procedure
| Step | Reagents/Conditions | Description | Outcome |
|---|---|---|---|
| 1 | Phenylacetylene + Azide, CuSO4 + Sodium Ascorbate, Methanol, RT | CuAAC reaction to form 2-phenyl-1,2,3-triazole intermediate | High yield of 1,4-disubstituted triazole |
| 2 | 4-Formyl triazole + NH3 (or amine), Acetic acid, NaCNBH3, Methanol, RT, 8 h | Reductive amination to introduce methanamine group | Formation of (2-Phenyl-2H-1,2,3-triazol-4-yl)methanamine |
| 3 | Treatment with HCl (gas or aqueous) | Salt formation | This compound |
Analytical and Purification Techniques
- Thin Layer Chromatography (TLC) is used to monitor reaction progress, particularly during reductive amination.
- Column Chromatography with mixtures such as dichloromethane/methanol (2.5–5%) is employed to purify intermediates and final products.
- Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ^1H NMR at 500 MHz) confirms the structure and purity of the synthesized compound.
- Mass Spectrometry (MS) and elemental analysis further validate molecular identity and composition.
Research Findings and Optimization
- The reductive amination step is critical for high yield and purity. Optimization of molar ratios of amine to aldehyde, reaction time, and temperature enhances conversion efficiency.
- Use of acetic acid as a mild acid catalyst facilitates imine formation, a key intermediate in reductive amination.
- Copper-catalyzed azide-alkyne cycloaddition remains the most efficient and regioselective method for triazole ring construction, with minimal by-products.
- Conversion to hydrochloride salt improves handling and storage stability, which is essential for pharmaceutical and research applications.
Summary Table of Preparation Parameters
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Azide-Alkyne Cycloaddition | CuSO4 (0.1 eq), Sodium Ascorbate (0.2 eq), Methanol, RT, 1-3 h | High regioselectivity, mild conditions |
| Reductive Amination | 4-Formyl triazole (1 eq), NH3 or amine (1.5 eq), NaCNBH3 (2 eq), Acetic acid (0.5 eq), Methanol, RT, 8 h | Requires inert atmosphere, careful pH control |
| Hydrochloride Salt Formation | HCl gas or 1 M HCl aqueous, RT, 1 h | Enhances solubility and stability |
Chemical Reactions Analysis
Types of Reactions
(2-Phenyl-2H-1,2,3-Triazol-4-Yl)Methanamine Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding triazole derivatives.
Reduction: Reduction reactions can convert the triazole ring into other nitrogen-containing heterocycles.
Substitution: The amine group can participate in nucleophilic substitution reactions to form a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions include various substituted triazoles, amines, and other nitrogen-containing heterocycles .
Scientific Research Applications
Medicinal Chemistry Applications
1. Antimicrobial Activity
Research indicates that triazole derivatives exhibit significant antimicrobial properties. Studies have shown that (2-Phenyl-2H-1,2,3-triazol-4-yl)methanamine hydrochloride can inhibit the growth of various bacterial strains, making it a candidate for developing new antibiotics.
Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that triazole derivatives showed effective inhibition against Staphylococcus aureus, suggesting potential therapeutic applications in treating infections caused by resistant bacteria .
2. Anticancer Properties
Triazoles are also being investigated for their anticancer effects. The compound has been shown to induce apoptosis in cancer cells through mechanisms involving the modulation of cell signaling pathways.
Case Study : In vitro studies revealed that this compound exhibited cytotoxic effects against several cancer cell lines, including breast and lung cancer cells. These findings highlight its potential as a lead compound for further development in cancer therapy .
Material Science Applications
1. Coordination Chemistry
The unique structure of this compound allows it to act as a ligand in coordination chemistry. It can form stable complexes with transition metals, which are useful in catalysis and material synthesis.
Table 1: Properties of Metal Complexes Formed with Triazole Derivatives
| Metal Ion | Complex Stability | Application |
|---|---|---|
| Cu(II) | High | Catalytic reactions |
| Ag(I) | Moderate | Antimicrobial agents |
| Zn(II) | High | Material coatings |
Agricultural Chemistry Applications
1. Fungicides
The antifungal activity of triazole compounds makes them suitable candidates for agricultural fungicides. Research has shown that derivatives of this compound can effectively control fungal pathogens in crops.
Case Study : Field trials demonstrated that formulations containing this compound significantly reduced the incidence of fungal diseases in wheat and corn crops, suggesting its viability as an agricultural treatment option .
Mechanism of Action
The mechanism of action of (2-Phenyl-2H-1,2,3-Triazol-4-Yl)Methanamine Hydrochloride involves its interaction with specific molecular targets and pathways. The triazole ring can bind to enzymes and receptors, modulating their activity and leading to various biological effects . The compound’s amine group can also form hydrogen bonds and electrostatic interactions with biological macromolecules, enhancing its binding affinity and specificity .
Comparison with Similar Compounds
Structural and Molecular Comparison
The table below summarizes key structural and molecular differences between the target compound and its analogs:
Functional and Application Differences
Aromatic vs. Aliphatic Substituents :
- The phenyl group in the target compound facilitates π-π stacking, making it suitable for materials science (e.g., crystal engineering). In contrast, the oxetanyl () and oxolanyl () derivatives exhibit increased solubility, favoring aqueous-phase reactions.
Triazole vs. Imidazole Core :
- The imidazole-based analog () has a different nitrogen arrangement, altering hydrogen-bonding capacity and acidity compared to triazoles.
Pharmacological Relevance: The cyclopropyl variant () is highlighted as a building block in pharmaceutical synthesis due to its stability under physiological conditions. The oxetanyl compound () is noted for its use in high-throughput drug discovery.
Click Chemistry Utility :
Physicochemical Properties
- Solubility : Polar substituents (e.g., oxolanyl, oxetanyl) enhance water solubility compared to the hydrophobic phenyl group.
- Stability : Cyclopropyl and aromatic groups (e.g., phenyl, thiophene) improve thermal and oxidative stability.
- Synthetic Flexibility : Propenyl and methylamine derivatives offer sites for further functionalization.
Biological Activity
(2-Phenyl-2H-1,2,3-triazol-4-yl)methanamine hydrochloride is a compound that belongs to the class of triazoles, which are known for their diverse biological activities. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
- Molecular Formula : C9H10N4
- Molecular Weight : 174.20 g/mol
- IUPAC Name : this compound
- CAS Number : 1365836-73-2
Biological Activity Overview
Triazole derivatives have been extensively studied for their pharmacological properties, including:
- Anticancer Activity : Triazoles have shown promise in inhibiting various cancer cell lines.
- Antimicrobial Properties : They exhibit antibacterial and antifungal activities.
- Anti-inflammatory Effects : Some triazole compounds can modulate inflammatory pathways.
Anticancer Activity
Research indicates that triazole derivatives can inhibit the NF-κB signaling pathway, which is crucial in cancer progression. For instance, a study highlighted that triazole analogs exhibited significant growth inhibition against a panel of 60 human cancer cell lines with GI50 values in the nanomolar range .
Case Study: Inhibition of NF-κB
The compound demonstrated the ability to reduce DNA binding activity of NF-κB in breast cancer cells. This was achieved through the inhibition of IKK-β mediated p65 phosphorylation, leading to an increase in IκBα levels and subsequent apoptosis in cancer cells .
Antimicrobial Activity
Triazole compounds have been recognized for their broad-spectrum antimicrobial properties. They can inhibit bacterial growth and have been utilized in treating fungal infections. The mechanism often involves disruption of cell membrane integrity or interference with nucleic acid synthesis .
The synthesis of this compound typically involves condensation reactions with compounds containing active hydrogen atoms. This structural motif enhances its interaction with biological targets due to its ability to form hydrogen bonds and engage in π-stacking interactions .
Research Findings and Data Table
Q & A
Q. How can the synthesis be scaled without compromising stereochemical integrity?
- Opt for flow chemistry to control exothermic reactions (e.g., triazole formation). Use chiral auxiliaries or asymmetric catalysis (e.g., Ru-BINAP complexes) for stereocontrol. Monitor enantiomeric excess (ee) via polarimetry or chiral SFC. Pilot-scale batches (>100 g) require GMP-compliant purification .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
